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molecular formula C9H9NO4 B195666 Ethyl 4-nitrobenzoate CAS No. 99-77-4

Ethyl 4-nitrobenzoate

Cat. No. B195666
M. Wt: 195.17 g/mol
InChI Key: PHWSCBWNPZDYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05087725

Procedure details

700 g of toluene, 190 g of ethanol, 350 g of 4-nitrobenzoic acid and 7 g of tetrafluoroethanesulfonic acid hydrate are weighed into a 2-1 four-necked flask equipped as described in Example 1. The procedure described in Example 1 is then repeated. Using the work-up described in Example 1 gives 368 g of ethyl 4-nitrobenzoate and, after drying, 361 g of dry ethyl 4-nitrobenzoate, which corresponds to a yield of 88.3% of theory, in a purity of 98.9% by HPLC.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
tetrafluoroethanesulfonic acid hydrate
Quantity
7 g
Type
catalyst
Reaction Step Three
Quantity
190 g
Type
solvent
Reaction Step Four
Yield
88.3%

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=C[CH:2]=1.[N+:8]([C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)([O-:10])=[O:9]>O.FC(F)C(F)(F)S(O)(=O)=O.C(O)C>[N+:8]([C:11]1[CH:12]=[CH:13][C:14]([C:15]([O:17][CH2:1][CH3:2])=[O:16])=[CH:18][CH:19]=1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Three
Name
tetrafluoroethanesulfonic acid hydrate
Quantity
7 g
Type
catalyst
Smiles
O.FC(C(S(=O)(=O)O)(F)F)F
Step Four
Name
Quantity
190 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 368 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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